N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine: is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a phenyl group, and a thieno[2,3-d]pyrimidin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin-4-amine core. This can be achieved through a cyclization reaction involving thiophene derivatives and appropriate amines under controlled conditions
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols
Scientific Research Applications
Chemistry: In chemistry, N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including antifungal and antiparasitic properties. It may also serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new therapeutic agents. Its potential antitumor and antiviral activities are areas of active research, with studies exploring its efficacy in treating various diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
N-(2-phenylethyl)-N-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amine
N-(3,4-dimethylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness: N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine stands out due to its unique structural features, which contribute to its distinct chemical and biological properties. Its cyclopentyl group and phenyl group provide specific steric and electronic effects that influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-cyclopentyl-5-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-2-6-12(7-3-1)14-10-21-17-15(14)16(18-11-19-17)20-13-8-4-5-9-13/h1-3,6-7,10-11,13H,4-5,8-9H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXWQEHGXMRRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.